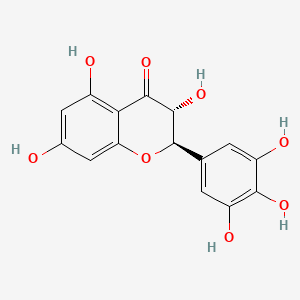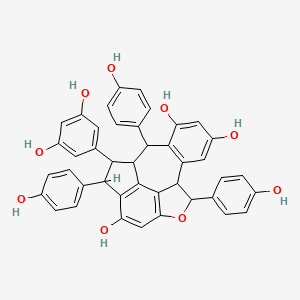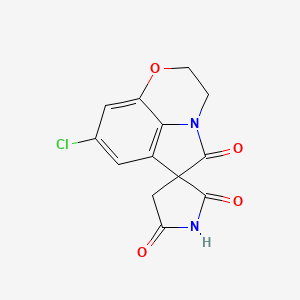
8'-Chloro-2',3'-dihydrospiro(pyrrolidine-3,6'(5'H)-pyrrolo(1,2,3-de)(1,4)benzoxazine)-2,5,5'-trione
Übersicht
Beschreibung
Adn 138 is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Chemical Synthesis
Synthesis of Heterocyclic Compounds
This compound is involved in the synthesis of various heterocyclic compounds. For instance, reactions with 3-amino-5,5-dimethylcyclohex-2-en-1-ones lead to the formation of complex triones, as observed in the study by Racheva et al. (2007) (Racheva, et al., 2007). Similar reactions have been reported by Tutynina et al. (2014), highlighting the compound's versatility in heterocyclic chemistry (Tutynina, et al., 2014).
Formation of Spiro Heterocyclic Systems
The compound facilitates the formation of spiro heterocyclic systems. Maslivets et al. (2015) detailed such a process, where successive attacks by certain groups on the compound led to the cleavage of an oxazinone ring, forming new spiro heterocyclic systems (Maslivets, et al., 2015).
Structural Studies and X-Ray Analysis
The compound has been utilized in structural studies, including X-ray analysis, to understand the molecular and crystalline structures of its derivatives, as explored in the works of Tutynina et al. (2013) and Mashevskaya et al. (2008) (Tutynina, et al., 2013), (Mashevskaya, et al., 2008).
Synthesis of Chiral Pyrrolidine-Fused Spirooxindoles
Zhao et al. (2015) demonstrated the compound's role in the synthesis of chiral pyrrolidine-fused spirooxindoles, which are important in medicinal chemistry (Zhao, et al., 2015).
Pharmaceutical Research and Applications
Antibacterial Activity
Some derivatives of the compound have been synthesized and evaluated for their antibacterial activity. Asahina et al. (2008) researched novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, showing promising antibacterial properties (Asahina, et al., 2008).
Potential in Pharmaceutical Chemistry
The compound and its derivatives have been identified as having potential in pharmaceutical chemistry due to their unique structural properties. For instance, Babikova et al. (2021) synthesized spiro[imidazole-2,2'-pyrroles] from the compound, which are of interest in pharmaceutical research (Babikova, et al., 2021).
Eigenschaften
CAS-Nummer |
99434-90-9 |
|---|---|
Produktname |
8'-Chloro-2',3'-dihydrospiro(pyrrolidine-3,6'(5'H)-pyrrolo(1,2,3-de)(1,4)benzoxazine)-2,5,5'-trione |
Molekularformel |
C13H9ClN2O4 |
Molekulargewicht |
292.67 g/mol |
IUPAC-Name |
6-chlorospiro[9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-3,3'-pyrrolidine]-2,2',5'-trione |
InChI |
InChI=1S/C13H9ClN2O4/c14-6-3-7-10-8(4-6)20-2-1-16(10)12(19)13(7)5-9(17)15-11(13)18/h3-4H,1-2,5H2,(H,15,17,18) |
InChI-Schlüssel |
WSLOHMLGIVSUPR-UHFFFAOYSA-N |
SMILES |
C1COC2=CC(=CC3=C2N1C(=O)C34CC(=O)NC4=O)Cl |
Kanonische SMILES |
C1COC2=CC(=CC3=C2N1C(=O)C34CC(=O)NC4=O)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
8'-chloro-2',3'-dihydrospiro(pyrrolidine-3,6'(5'H)-pyrrolo(1,2,3-de)(1,4)benzoxazine)-2,5,5'-trione ADN 138 ADN-138 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

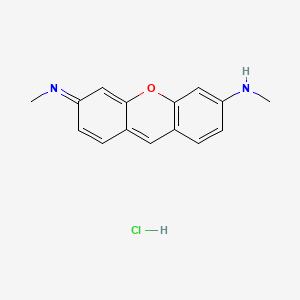
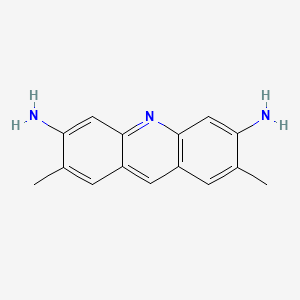
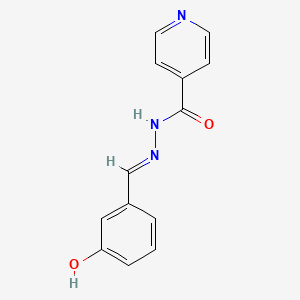
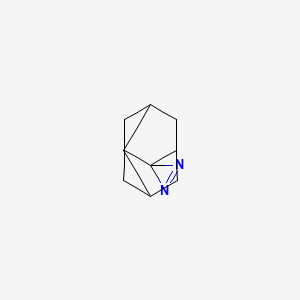
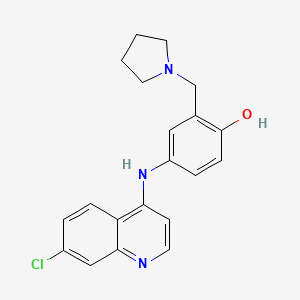
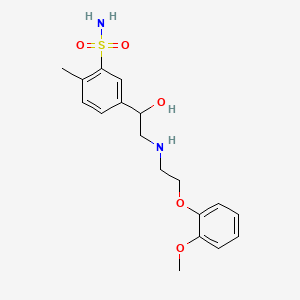
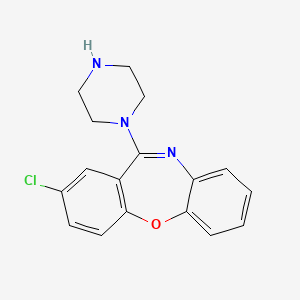
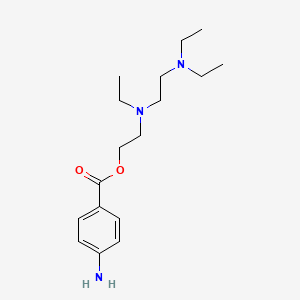
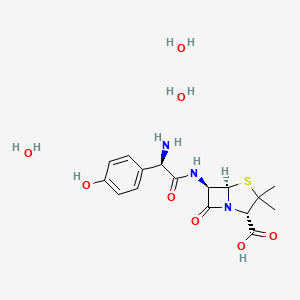
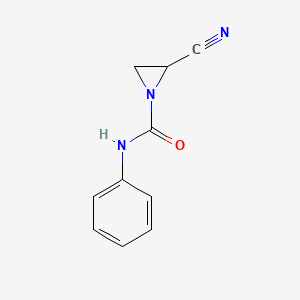

![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1665481.png)
